

Spectroscopic Elucidation of 4-Fluorophenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluorophenylacetonitrile**

Cat. No.: **B056358**

[Get Quote](#)

Introduction

4-Fluorophenylacetonitrile, also known as 4-fluorobenzyl cyanide, is a fluorinated aromatic compound that serves as a vital building block in the synthesis of various pharmaceutical and agrochemical agents.^[1] Its utility in synthetic chemistry, particularly in the formation of more complex molecules like Daidzein analogs with potential anti-influenza activity, necessitates a robust and unambiguous method for its structural confirmation and purity assessment.^[1] Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for this purpose.

This technical guide offers an in-depth analysis of the spectroscopic data of **4-Fluorophenylacetonitrile**. It is designed for researchers, scientists, and drug development professionals, providing not just the raw data but also the underlying scientific rationale for the spectral features observed. This document will detail the characteristic signals in ^1H NMR, ^{13}C NMR, IR, and MS, demonstrating how these orthogonal techniques converge to provide a complete structural portrait of the molecule.

Compound Details:

- Chemical Name: **4-Fluorophenylacetonitrile**
- Synonyms: 4-Fluorobenzyl cyanide^{[2][3]}

- CAS Number: 459-22-3[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₈H₆FN[\[3\]](#)[\[4\]](#)
- Molecular Weight: 135.14 g/mol [\[2\]](#)[\[3\]](#)

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following diagram illustrates the structure of **4-Fluorophenylacetonitrile** with a standardized atom numbering scheme.

Caption: Molecular structure of **4-Fluorophenylacetonitrile** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in a molecule. In **4-Fluorophenylacetonitrile**, we anticipate two distinct regions in the spectrum: the aromatic region, corresponding to the protons on the benzene ring, and the aliphatic region, for the methylene (-CH₂) protons.

The para-substitution pattern of the fluorophenyl ring results in a symmetrical molecule. Consequently, the four aromatic protons are chemically non-equivalent in pairs (H₂/H₆ and H₃/H₅), leading to what appears as two sets of signals. These protons exhibit coupling to each other (ortho-coupling) and, significantly, coupling to the ¹⁹F nucleus.

Analysis of the ¹H NMR Spectrum (CDCl₃): The spectrum displays a singlet for the methylene protons and two multiplets in the aromatic region.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H7 (-CH ₂)	3.71	Singlet	-	2H
H3 / H5	7.07	Multiplet (Apparent doublet of doublets)	J(H,H) \approx 8.6, J(H,F) \approx 8.6	2H
H2 / H6	7.28	Multiplet (Apparent doublet of doublets)	J(H,H) \approx 8.6, J(H,F) \approx 5.3	2H

Data sourced from ChemicalBook.

Expertise & Experience:

- The methylene protons (H7) appear as a sharp singlet at 3.71 ppm. Its deshielding is due to the electron-withdrawing effects of both the adjacent aromatic ring and the nitrile group. The absence of splitting confirms there are no protons on the neighboring carbon (C1).
- The aromatic protons H3 and H5 are ortho to the fluorine atom and appear further upfield (7.07 ppm) due to the shielding effect of the electron-donating fluorine. Their signal is split by the adjacent H2/H6 protons (ortho-coupling, $J \approx 8.6$ Hz) and by the fluorine atom ($^3\text{JHF} \approx 8.6$ Hz).
- The aromatic protons H2 and H6 are meta to the fluorine atom and appear more downfield (7.28 ppm). They are split by the adjacent H3/H5 protons (ortho-coupling, $J \approx 8.6$ Hz) and show a smaller coupling to the fluorine atom ($^4\text{JHF} \approx 5.3$ Hz). The magnitude of the H-F coupling constant decreases with the number of bonds separating the nuclei.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling,

resulting in a spectrum where each unique carbon atom appears as a single line. However, in fluorinated compounds, coupling between carbon and fluorine (^{13}C - ^{19}F) is observed, which provides invaluable structural information.[\[5\]](#)

Analysis of the ^{13}C NMR Spectrum (CDCl_3): The spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity (due to ^{19}F)	Coupling Constant (J) Hz
C7 (-CH ₂)	22.5	Singlet	-
C8 (-C≡N)	117.8	Singlet	-
C3 / C5	116.1	Doublet	$^2\text{JCF} \approx 21.5$ Hz
C1	126.5	Doublet	$^3\text{JCF} \approx 3.5$ Hz
C2 / C6	130.8	Doublet	$^3\text{JCF} \approx 8.3$ Hz
C4	163.0	Doublet	$^1\text{JCF} \approx 248.0$ Hz

Note: Specific chemical shift and coupling constant values are representative and can vary slightly based on solvent and experimental conditions. The assignments are based on established principles of C-F coupling.[\[6\]](#)[\[7\]](#)

Trustworthiness & Authoritative Grounding:

- C4: The carbon directly attached to the fluorine atom (C4) exhibits the largest chemical shift (163.0 ppm) due to the strong deshielding effect of fluorine. It appears as a doublet with a very large one-bond coupling constant (^1JCF) of approximately 248.0 Hz. This large ^1JCF value is a hallmark of a direct C-F bond and serves as a definitive diagnostic tool.[\[7\]](#)
- C3/C5: These carbons, ortho to the fluorine, appear as a doublet due to a two-bond coupling (^2JCF) of around 21.5 Hz.
- C2/C6: The meta carbons also show splitting, but with a smaller three-bond coupling constant (^3JCF) of approximately 8.3 Hz.

- C1: The ipso-carbon attached to the CH_2CN group is also split by a three-bond coupling to fluorine (^3JCF), which is typically smaller, around 3.5 Hz.
- C7 & C8: The methylene (C7) and nitrile (C8) carbons are too far removed to show significant coupling to the fluorine and thus appear as singlets. The nitrile carbon is significantly deshielded, appearing at 117.8 ppm.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Fluorophenylacetonitrile** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). An increased number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is appropriate.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with exponential line broadening. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra.

Caption: Standard workflow for NMR analysis of **4-Fluorophenylacetonitrile**.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.^[8] The IR spectrum of **4-Fluorophenylacetonitrile** is characterized by several strong, diagnostic absorption bands.

Analysis of the IR Spectrum:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3050	Medium	C-H Stretch	Aromatic
~2930	Medium	C-H Stretch	Aliphatic (-CH ₂)
~2250	Strong, Sharp	C≡N Stretch	Nitrile
~1610, ~1510	Strong	C=C Stretch	Aromatic Ring
~1230	Strong	C-F Stretch	Aryl-Fluoride
~830	Strong	C-H Bend (out-of-plane)	1,4-disubstituted aromatic

Note: Peak positions are approximate. Data interpreted from characteristic absorption tables.[\[8\]](#) [\[9\]](#)

Expertise & Experience:

- Nitrile (C≡N): The most prominent and diagnostically useful peak is the strong, sharp absorption around 2250 cm⁻¹. This peak is characteristic of the carbon-nitrogen triple bond stretch of a nitrile group and its presence is a key confirmation of this functional group.[\[10\]](#)
- Aromatic C-H: The absorption band slightly above 3000 cm⁻¹ (~3050 cm⁻¹) is indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[\[8\]](#)
- Aliphatic C-H: Conversely, the band just below 3000 cm⁻¹ (~2930 cm⁻¹) corresponds to the C-H stretching of the sp³ hybridized methylene (-CH₂) group.
- Aromatic Ring: The strong absorptions at ~1610 cm⁻¹ and ~1510 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
- C-F Bond: The strong absorption around 1230 cm⁻¹ is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent.

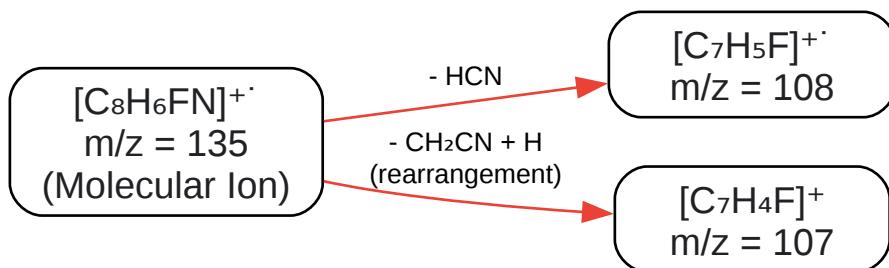
- Substitution Pattern: The strong band at $\sim 830\text{ cm}^{-1}$ arises from the out-of-plane C-H bending vibration. Its position is highly indicative of a 1,4- (or para-) substitution pattern on the aromatic ring.^[9]

Experimental Protocol: IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO_2 and H_2O .
- Sample Application: Place a single drop of neat **4-Fluorophenylacetonitrile** liquid directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} .
- Cleaning: After analysis, clean the sample from the crystal using an appropriate solvent and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.


Analysis of the Mass Spectrum (EI): The mass spectrum of **4-Fluorophenylacetonitrile** provides its molecular weight and key structural fragments.

- Molecular Ion (M^+): The spectrum shows a prominent molecular ion peak at $m/z = 135$, which corresponds to the molecular weight of the compound ($\text{C}_8\text{H}_6\text{FN}$), confirming its elemental composition.

Key Fragmentation Patterns: The fragmentation of **4-Fluorophenylacetonitrile** is driven by the stability of the resulting fragments. The primary fragmentation involves the benzylic cleavage.

m/z	Proposed Fragment	Formula	Notes
135	$[M]^+$	$[C_8H_6FN]^+$	Molecular Ion (Base Peak)
108	$[M - HCN]^+$	$[C_7H_5F]^+$	Loss of hydrogen cyanide
107	$[M - CH_2CN + H]^+$ or $[C_7H_4F]^+$	$[C_7H_4F]^+$	Formation of fluorotropylium cation precursor

Trustworthiness & Authoritative Grounding: The base peak at m/z 135 indicates that the molecular ion is relatively stable under EI conditions. A significant fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule, leading to the fragment ion at m/z 108. Another prominent peak at m/z 107 likely corresponds to the formation of the highly stable fluorotropylium cation, a common fragmentation pattern for benzyl derivatives.

[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathway for **4-Fluorophenylacetonitrile** in EI-MS.

Safety and Handling

As a laboratory chemical, **4-Fluorophenylacetonitrile** must be handled with appropriate care. The Safety Data Sheet (SDS) indicates that this compound is hazardous.

- Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.
- Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Comprehensive Summary

The spectroscopic analysis of **4-Fluorophenylacetonitrile** provides a self-validating system for its structural confirmation.

- ^1H NMR confirms the presence of the para-substituted aromatic ring and the adjacent methylene group, with characteristic H-F couplings confirming the fluorine's position.
- ^{13}C NMR verifies the carbon skeleton and, most importantly, uses the large, predictable ^{13}C - ^{19}F coupling constants to definitively place the fluorine atom on the aromatic ring.
- IR Spectroscopy provides unambiguous evidence for the key functional groups: the nitrile ($\text{C}\equiv\text{N}$), the aromatic ring ($\text{C}=\text{C}$), and the aryl-fluoride ($\text{C}-\text{F}$) bond.
- Mass Spectrometry confirms the correct molecular weight (135 Da) and shows logical fragmentation patterns consistent with the proposed structure.

Together, these orthogonal analytical techniques provide a comprehensive and unequivocal spectroscopic signature for **4-Fluorophenylacetonitrile**, ensuring its identity and quality for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]
- 2. 对氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Fluorophenylacetonitrile(459-22-3) 13C NMR [m.chemicalbook.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. jeolusa.com [jeolusa.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Spectroscopic Elucidation of 4-Fluorophenylacetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056358#spectroscopic-data-of-4-fluorophenylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com